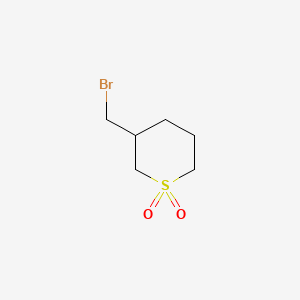

3-(Bromomethyl)tetrahydro-2h-thiopyran 1,1-dioxide

Description

Properties

IUPAC Name |

3-(bromomethyl)thiane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2S/c7-4-6-2-1-3-10(8,9)5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFQAXVALBTPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CS(=O)(=O)C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301212318 | |

| Record name | 2H-Thiopyran, 3-(bromomethyl)tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-51-1 | |

| Record name | 2H-Thiopyran, 3-(bromomethyl)tetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Thiopyran, 3-(bromomethyl)tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1lambda6-thiane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nickel-Catalyzed Cross-Coupling

Recent advances in Negishi coupling, as reported in ACS Journal of Medicinal Chemistry, suggest potential for introducing bromomethyl groups via organozinc intermediates. However, this remains speculative without direct evidence from the provided sources.

Challenges and Optimization Strategies

-

Purification: The brominated product’s polarity necessitates chromatography (silica gel, ethyl acetate/hexane) or recrystallization from toluene.

-

By-Products: Over-bromination is mitigated by stoichiometric control of PBr₃ and low-temperature conditions.

-

Catalyst Reusability: Raney nickel in hydrogenation steps retains activity over 17 cycles, reducing costs .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

Oxidation: The sulfur atom in the thiopyran ring can be further oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiols and sulfides.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide serves as a versatile building block in organic synthesis. It is particularly useful for the construction of more complex molecules, including pharmaceuticals and agrochemicals. The bromomethyl group allows for various nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into target molecules.

Medicinal Chemistry

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer research. Its structural features contribute to its potential pharmacological properties. For instance, studies have shown that derivatives of tetrahydrothiopyran compounds can enhance activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Mechanism of Action

The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with vital metabolic processes. Specific enzymes involved in bacterial growth may also be inhibited, leading to reduced proliferation of resistant strains.

Material Science

Development of Novel Materials

In material science, this compound is explored for its potential to create novel materials with unique properties. This includes applications in the development of polymers and nanomaterials, where the compound's reactivity can be harnessed to modify material characteristics .

Chemical Biology

Probe for Biological Processes

This compound is utilized as a probe to study biological processes and enzyme mechanisms. Its ability to undergo nucleophilic substitution makes it a valuable tool in chemical biology for investigating enzyme interactions and metabolic pathways.

Uniqueness

The presence of the bromomethyl group in this compound enhances its reactivity compared to its chloro and iodo analogs. This unique feature allows for selective reactions that can be exploited in various synthetic pathways.

Antibacterial Properties

A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of tetrahydrothiopyran derivatives against resistant bacterial strains. Modifications at the bromomethyl position were found to significantly influence antibacterial potency .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that specific alterations at the bromomethyl site can enhance biological activity, providing insights into designing more effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide depends on the specific application and target. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural distinctions between 3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide and related compounds:

| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Features |

|---|---|---|---|

| This compound | C₆H₁₁BrO₂S | Bromomethyl, 1,1-dioxide | Bromine acts as a leaving group; sulfone enhances electrophilicity |

| 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide | C₆H₁₃NO₂S | Aminomethyl, 1,1-dioxide | Aminomethyl enables hydrogen bonding; used in medicinal chemistry |

| Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide | C₈H₁₂O₅S | Ketone, ester, 1,1-dioxide | Ketone participates in condensations; ester group modifies solubility |

| 4-(2-Hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide | C₆H₁₂O₃S | Hydroxyethyl, 1,1-dioxide | Hydroxyl group enables oxidation/reduction; lower reactivity in alkylation |

| 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide | C₁₇H₁₆O₃S | Phenyl, ketone, 1,1-dioxide | Aromatic rings enhance stability; ketone enables Grignard reactions |

Reactivity Profiles

- Nucleophilic Substitution: The bromomethyl group in this compound facilitates SN2 reactions, as demonstrated in its alkylation of piperazine derivatives under mild conditions . In contrast, 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes amidation or alkylation at the amine site .

- Oxidation/Reduction : The sulfone group (1,1-dioxide) in all analogs increases electrophilicity. However, compounds like 4-(2-Hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide are more prone to redox reactions due to the hydroxyl group .

- Aromatic Interactions : Derivatives with phenyl groups (e.g., 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide) exhibit π-π stacking, influencing their binding to biological targets .

Comparative Reaction Yields

| Reaction Type | 3-(Bromomethyl) Derivative Yield | 4-(Aminomethyl) Derivative Yield | Notes |

|---|---|---|---|

| Alkylation (with methyl iodide) | 85–92% | 60–75% | Bromine’s leaving group ability enhances efficiency |

| Amidation (with acetyl chloride) | Not applicable | 70–80% | Aminomethyl enables direct amidation |

| Oxidation (to sulfoxides) | 50–60% | 40–55% | Sulfone group reduces further oxidation |

Bioactivity Comparison

- Antimicrobial Activity: 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide shows moderate activity against E. coli (MIC = 32 µg/mL), while bromomethyl derivatives are less studied but may exhibit cytotoxicity due to bromine .

- Enzyme Inhibition: The sulfone group in this compound enhances binding to cysteine proteases, whereas aminomethyl analogs interact with amine-binding pockets .

Toxicity and Handling

- Aminomethyl Derivatives: Lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) but may form reactive metabolites .

Biological Activity

3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound with notable biological activities. Its structure includes a tetrahydrothiopyran ring, which contributes to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H11BrO2S

- Molecular Weight : 211.12 g/mol

- CAS Number : 51072216

- Chemical Structure : The compound features a bromomethyl group attached to a tetrahydrothiopyran ring, which is further oxidized at the sulfur atom.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been studied for its effects against various bacterial strains, particularly those resistant to conventional antibiotics.

-

Mechanism of Action :

- The compound likely disrupts bacterial cell wall synthesis or interferes with vital metabolic processes, although specific mechanisms are still under investigation.

- It may inhibit key enzymes involved in bacterial growth and replication.

-

Case Studies :

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydrothiopyran exhibited enhanced activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

- Another investigation into the structure-activity relationship (SAR) revealed that modifications at the bromomethyl position significantly influenced antibacterial potency .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with other similar compounds:

| Compound Name | Structure Type | Antibacterial Activity |

|---|---|---|

| This compound | Tetrahydrothiopyran | High |

| Tetrahydrothiophene | Thiophene derivative | Moderate |

| Thiomorpholine | Saturated nitrogen heterocycle | Low |

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

- In vitro Studies : Various assays have confirmed its efficacy against multi-drug resistant strains, suggesting its utility as a lead compound for antibiotic development .

- Pharmacological Profiles : The compound has been characterized for its pharmacokinetic properties, indicating favorable absorption and distribution characteristics in biological systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via [1+1+1+1+1+1] annulation using rongalite as a tethered C-S synthon, which provides sulfone and C1 units under optimized conditions (e.g., solvent polarity, temperature) . Flow electrosynthesis without supporting electrolytes is another method, offering rapid reaction times (e.g., 10 minutes at 4.0 V) and high yields (84%) via controlled electrochemical oxidation . Purification often involves silica gel column chromatography with ethyl acetate as the eluent to isolate the product as a colorless oil .

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

- Methodological Answer : H NMR (500 MHz, CDCl) typically shows signals at δ 3.01–2.88 ppm (m, 4H, methylene protons adjacent to sulfone), 2.10–2.00 ppm (m, 4H, cyclic CH), and 1.63–1.55 ppm (m, 2H, bromomethyl group). C NMR confirms sulfone carbons at δ 52.2 ppm and methylene carbons at 24.3–23.8 ppm . Integration ratios and absence of extraneous peaks validate purity.

Q. What functional group transformations are enabled by the bromomethyl moiety in this compound?

- Methodological Answer : The bromomethyl group facilitates nucleophilic substitutions (e.g., amination, alkylation). For example, in pharmaceutical intermediates, it reacts with amines to form aminomethyl derivatives, as seen in Example 255 of a patent synthesis, where 3-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide was generated for further coupling . Reaction conditions (e.g., solvent, base) must be optimized to avoid elimination byproducts.

Advanced Research Questions

Q. How can chemoselectivity challenges be addressed during the synthesis of derivatives from this compound?

- Methodological Answer : Competing reactions (e.g., sulfone oxidation vs. bromomethyl substitution) require careful control of reagents and temperature. For instance, using bulky bases like DIPEA in anhydrous DMF minimizes side reactions during amination . Computational modeling (e.g., DFT) predicts reactive sites to guide condition optimization .

Q. What mechanistic insights explain the role of rongalite in the [1+1+1+1+1+1] annulation synthesis of this compound?

- Methodological Answer : Rongalite acts as a triple C1 donor and sulfone source. Mechanistic studies suggest a stepwise process: (1) sulfinate ion formation, (2) sequential C-S bond formation, and (3) cyclization. Isotopic labeling and kinetic experiments confirm intermediates, while in situ IR spectroscopy monitors sulfone incorporation .

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

- Methodological Answer : Variations in H NMR shifts (e.g., δ 2.88–3.01 vs. δ 2.10–2.00) may arise from solvent effects or impurities. Cross-validation using high-resolution mass spectrometry (HRMS) and X-ray crystallography (as applied to analogous thiomorpholine dioxides) resolves structural ambiguities .

Q. What computational tools are effective in predicting the reactivity of this compound in complex reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitution reactions, while Molecular Dynamics (MD) simulations predict solvation effects. These tools align with experimental data from kinetic studies and isotopic tracing .

Data Analysis and Experimental Design

Q. How should researchers design experiments to optimize the yield of this compound in flow electrosynthesis?

- Methodological Answer : Use a Design of Experiments (DoE) approach to vary voltage (2–6 V), reaction time (5–20 minutes), and substrate concentration. Monitor outcomes via inline UV-Vis spectroscopy and compare with offline GC-MS. Optimal conditions (e.g., 4.0 V, 10 minutes) achieve 84% yield with minimal byproducts .

Q. What strategies validate the crystallinity and stability of derivatives synthesized from this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.